molecular formula C17H21N3O2 B4469277 N-Phenyl-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide

N-Phenyl-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide

Cat. No.: B4469277
M. Wt: 299.37 g/mol
InChI Key: ZVCDQZKUUORCRI-UHFFFAOYSA-N
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Description

N-Phenyl-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

N-phenyl-2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12(2)16-11-14(19-22-16)15-9-6-10-20(15)17(21)18-13-7-4-3-5-8-13/h3-5,7-8,11-12,15H,6,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCDQZKUUORCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C2CCCN2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring . The oxazole ring can be introduced through cyclization reactions involving appropriate precursors. The phenyl group is usually added via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-Phenyl-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Phenyl-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenyl-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-Phenyl-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide

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